molecular formula C17H13F3N2O3S B2672587 3-(2-oxo-1,3-benzothiazol-3-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide CAS No. 851989-96-3

3-(2-oxo-1,3-benzothiazol-3-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide

Cat. No.: B2672587
CAS No.: 851989-96-3
M. Wt: 382.36
InChI Key: ZUONNDIKXLDXKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Benzothiazole Derivatives in Drug Discovery

Benzothiazole derivatives have occupied a central role in medicinal chemistry since their initial synthesis in 1889 by Heinrich Debus. Early applications focused on their utility as synthetic intermediates, but the mid-20th century marked a paradigm shift with the discovery of their biological activities. Seminal milestones include the development of riluzole (1995), a benzothiazole-based drug approved for amyotrophic lateral sclerosis, and rabeprazole (1999), a proton pump inhibitor. These successes underscored the scaffold’s versatility, driving systematic exploration of structure-activity relationships (SAR) to optimize anticancer, antimicrobial, and anti-inflammatory properties.

The introduction of fluorine-containing substituents, such as trifluoromethoxy groups, emerged as a transformative strategy in the 21st century. Fluorination enhances metabolic stability, bioavailability, and target affinity, as evidenced by the clinical success of fluorinated drugs like ciprofloxacin. Within this context, 3-(2-oxo-1,3-benzothiazol-3-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide epitomizes the convergence of benzothiazole chemistry with fluorinated pharmacophores, reflecting decades of iterative SAR refinements.

Position Within Contemporary Heterocyclic Medicinal Chemistry

In modern drug discovery, benzothiazoles are classified as "privileged scaffolds" due to their innate capacity to interact with diverse biological targets. The compound’s design aligns with two prevailing trends:

  • Multi-Target-Directed Ligands (MTDLs): Its dual inhibitory activity against MAO-B and BuChE exemplifies the MTDL paradigm, which seeks to address multifactorial diseases like Alzheimer’s through polypharmacology.
  • Fluorine-Enhanced Drug Design: The 4-(trifluoromethoxy)phenyl group augments lipophilicity (LogP ≈ 3.2) and electron-withdrawing effects, improving blood-brain barrier permeability—a critical attribute for central nervous system (CNS) therapeutics.

Comparative analyses with analogous benzothiazoles reveal distinct advantages:

Feature Conventional Benzothiazoles This compound
Fluorine Content Absent Trifluoromethoxy group enhances metabolic stability and target affinity
Linker Flexibility Rigid aromatic systems Propanamide linker permits conformational adaptability for target engagement
Bioactivity Scope Single-target inhibitors Dual MAO-B/BuChE inhibition with IC50 values ≤15.12 μM

Structural Uniqueness and Scientific Interest

The compound’s molecular architecture (C15H12F3N2O2S) integrates three critical domains:

  • Benzothiazole Core: The 2-oxo substitution on the benzothiazole ring facilitates hydrogen bonding with enzymatic active sites, as demonstrated in docking studies with BuChE (PDB: 4TPK).
  • Trifluoromethoxy Phenyl Group: Positioned at the N-terminus, this moiety contributes to π-π stacking interactions with aromatic residues (e.g., Tyr332 in MAO-B) while conferring oxidative stability.
  • Propanamide Linker: The three-carbon chain balances rigidity and flexibility, enabling optimal positioning of the benzothiazole and phenyl groups within enzyme pockets.

Computational analyses reveal a polar surface area (PSA) of 78.9 Ų and a molar refractivity of 74.3, parameters consistent with CNS drug-likeness. The trifluoromethoxy group’s electronegativity (-I effect) further modulates electron density across the benzothiazole ring, enhancing interactions with nucleophilic residues in target proteins.

Research Evolution and Milestones

The compound’s development trajectory reflects advances in synthetic and computational chemistry:

  • Synthetic Innovation: Early routes relied on Ullmann-type couplings, but recent protocols employ palladium-catalyzed C-H functionalization to streamline synthesis. A representative pathway involves:
    • Condensation of 2-aminothiophenol with ethyl acetoacetate to form the benzothiazolone core.
    • Nucleophilic acyl substitution with 4-(trifluoromethoxy)aniline to install the propanamide linker.
  • Computational Breakthroughs: Molecular dynamics simulations (2023) elucidated its binding pose in BuChE, identifying key interactions with Ser198 and His438.
  • Biological Validation: In vitro assays confirmed dual MAO-B/BuChE inhibition (IC50 = 12.33–15.12 μM), with selectivity indices >10 over MAO-A and AChE.

Ongoing research prioritizes lead optimization via halogen substitution (e.g., bromine at C6) to amplify potency, as evidenced by derivative 2h (IC50 = 12.33 μM). These efforts underscore the compound’s role as a benchmark for next-generation benzothiazole therapeutics.

Properties

IUPAC Name

3-(2-oxo-1,3-benzothiazol-3-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2O3S/c18-17(19,20)25-12-7-5-11(6-8-12)21-15(23)9-10-22-13-3-1-2-4-14(13)26-16(22)24/h1-8H,9-10H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUONNDIKXLDXKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)S2)CCC(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-oxo-1,3-benzothiazol-3-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide typically involves the reaction of 2-mercaptobenzothiazole with an appropriate acylating agent to form the benzothiazole core. This is followed by the introduction of the trifluoromethoxy phenyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(2-oxo-1,3-benzothiazol-3-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The benzothiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: The trifluoromethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by a complex structure that includes a benzothiazole moiety and a trifluoromethoxy phenyl group. Its molecular formula is C18H14F3N2O2SC_{18}H_{14}F_3N_2O_2S, with a molecular weight of approximately 424.4 g/mol. The presence of the benzothiazole ring is crucial for its biological activity, as it contributes to the compound's ability to interact with various biological targets.

Antimicrobial Activity

Research indicates that compounds similar to 3-(2-oxo-1,3-benzothiazol-3-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide exhibit antimicrobial properties. Studies have shown that benzothiazole derivatives can inhibit the growth of various bacteria and fungi, suggesting potential applications in treating infectious diseases .

Antioxidant Properties

The antioxidant capacity of benzothiazole derivatives has been documented, with compounds demonstrating the ability to scavenge free radicals effectively. This property is vital for developing treatments for oxidative stress-related conditions such as neurodegenerative diseases .

Anti-inflammatory Effects

Compounds in this class have been explored for their anti-inflammatory properties. They may inhibit cyclooxygenase enzymes (COX), which play a key role in inflammation pathways. The inhibition of COX-II has been particularly noted in related studies, indicating potential applications in pain management and inflammatory disorders .

Case Studies and Research Findings

Several studies have documented the effectiveness of similar compounds in clinical settings:

StudyFindings
Demonstrated antioxidant activity superior to Trolox in cellular assays.
Identified COX-II inhibition leading to reduced inflammation in animal models.
Showed antimicrobial efficacy against resistant bacterial strains.

Mechanism of Action

The mechanism of action of 3-(2-oxo-1,3-benzothiazol-3-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzothiazole Cores

Compound from :
N-(2,4-dimethoxyphenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide shares the benzothiazole-propanamide framework but differs in substituents and oxidation states.

  • Key Differences :
    • The benzothiazole ring in the target compound is substituted with a single 2-oxo group, whereas the compound features a fully oxidized 1,1,3-trioxo (sulfone) benzothiazole.
    • The phenyl substituent in the target compound is 4-trifluoromethoxy, compared to 2,4-dimethoxy in .
  • Methoxy (-OCH₃) substituents are electron-donating, while -OCF₃ is electron-withdrawing, which may alter receptor binding affinity or metabolic stability .

Compounds with Trifluoromethoxy Substituents

Compound F (): N-(3-((4-(6-(trifluoromethoxy)-3,4-dihydro-2(1H)-isoquinolinyl)-1,3,5-triazin-2-yl)amino)phenyl)acetamide contains a trifluoromethoxy group but uses a triazine-isoquinoline core.

  • Key Differences :
    • The triazine core (Compound F) vs. benzothiazole (target compound) suggests divergent biological targets.
    • Both compounds share the -OCF₃ group, which may contribute to similar pharmacokinetic profiles, such as prolonged half-life .

Propanamide-Linked Heterocycles

Compound A1 () :
N-((2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl)-3-phenylpropanamide features a propanamide linker but with a triazole and difluorophenyl group.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight* Potential Activity
Target Compound 2-oxo-benzothiazole 4-(trifluoromethoxy)phenyl ~386.3† Sodium channel inhibition
Compound Trioxo-benzothiazole 2,4-dimethoxyphenyl 376.36 Unreported (structural analog)
Compound F () Triazine-isoquinoline 6-(trifluoromethoxy) ~480.4† Sodium channel inhibition
Compound A1 () Triazole 2,4-difluorophenyl ~434.4† Antifungal/antimicrobial

*Molecular weights are estimated based on formula or provided data.
†Calculated using standard atomic masses.

Research Findings and Implications

  • Benzothiazole Oxidation States : The target compound’s 2-oxo benzothiazole may offer a balance between lipophilicity and polarity, optimizing tissue penetration compared to sulfone-rich analogs .
  • Trifluoromethoxy vs. Methoxy : The -OCF₃ group’s electron-withdrawing nature could enhance binding to hydrophobic pockets in ion channels (e.g., sodium channels) compared to -OCH₃ .
  • Propanamide Linker : The three-carbon chain may provide conformational flexibility, enabling interactions with deeper binding sites compared to shorter acetamide linkers (e.g., ’s compounds) .

Biological Activity

3-(2-oxo-1,3-benzothiazol-3-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes current research findings regarding its biological activity, including data tables and case studies.

Chemical Structure and Properties

The compound features a benzothiazole core, which is known for its diverse pharmacological properties. The presence of a trifluoromethoxy group enhances its lipophilicity, potentially influencing its interaction with biological targets.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of benzothiazole derivatives similar to this compound. For instance, a study on related compounds demonstrated selective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, while showing less efficacy against Gram-negative strains like Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound ABacillus subtilis32 µg/mL
Compound BStaphylococcus aureus16 µg/mL
Compound CEscherichia coli>128 µg/mL

The above table indicates that while some derivatives exhibit promising antibacterial properties, their effectiveness varies significantly across different bacterial strains.

Anticancer Activity

Benzothiazole derivatives have also been investigated for their cytotoxic effects on various cancer cell lines. Research indicates that certain compounds within this class can selectively induce apoptosis in cancer cells while sparing normal cells .

Case Study: Cytotoxicity Evaluation

In a study assessing the cytotoxicity of benzothiazole derivatives, compounds were tested against several cancer cell lines, including:

  • Breast Cancer : MCF-7 and MDA-MB-231
  • Lung Cancer : A549
  • Prostate Cancer : PC3

Results showed that some compounds exhibited IC50 values in the low micromolar range, indicating significant potency against these cancer types. For example, one derivative demonstrated an IC50 of 5 µM against MCF-7 cells, suggesting strong anticancer potential .

The mechanism by which benzothiazole derivatives exert their biological effects often involves the inhibition of specific enzymes or pathways critical for cell survival. For instance, certain analogs have been shown to inhibit Kv1.3 potassium channels, which are implicated in various pathological conditions .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship of these compounds is crucial for optimizing their biological activity. Modifications to the benzothiazole core or substitution patterns on the phenyl ring can significantly impact their efficacy and selectivity.

Table 2: Structure–Activity Relationship Insights

ModificationEffect on Activity
Electron-donating groupsIncreased activity
Electron-withdrawing groupsDecreased activity
Position of substituentsCritical for selectivity

This table summarizes how different structural modifications influence the biological activity of benzothiazole derivatives.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(2-oxo-1,3-benzothiazol-3-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide?

  • Methodology : The compound can be synthesized via a multi-step approach:

Amide bond formation : Use carbodiimide coupling agents (e.g., EDC·HCl) with HOBt·H2O as an activating agent in anhydrous DMF or THF. This method minimizes racemization and improves yield for sterically hindered substrates .

Benzothiazole ring construction : Employ POCl3-mediated cyclization of thiourea intermediates under reflux conditions (90–100°C), followed by neutralization with ammonia to precipitate the product .

  • Key considerations : Monitor reaction progress via TLC or HPLC. Optimize stoichiometry of coupling agents (1.2–1.5 equivalents) to account for side reactions.

Q. How should researchers characterize the purity and structural identity of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR in deuterated DMSO or CDCl3 to confirm proton environments (e.g., benzothiazole carbonyl at δ ~170 ppm, trifluoromethoxy group at δ ~120 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]+ ~413.08) using ESI or MALDI-TOF.
  • Melting Point Analysis : Compare observed melting point with literature values (if available) to assess crystallinity and purity.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for this compound?

  • Methodology :

  • Reproducibility testing : Repeat synthesis and characterization under controlled conditions (e.g., inert atmosphere, standardized solvent systems) to isolate variables causing discrepancies.
  • Advanced techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, NOESY can clarify spatial proximity of trifluoromethoxy and benzothiazole groups .
  • Cross-lab validation : Collaborate with independent labs to verify data, ensuring instrumentation calibration (e.g., NMR shimming, mass spec tuning).

Q. What strategies are effective for optimizing reaction yield in large-scale synthesis?

  • Methodology :

  • Catalyst screening : Test palladium-based catalysts (e.g., Pd(OAc)₂) for reductive cyclization steps, which may improve efficiency in benzothiazole formation .
  • Solvent optimization : Compare polar aprotic solvents (DMF, DMSO) versus ethers (THF) to balance reaction rate and byproduct formation.
  • Process automation : Use continuous flow reactors to enhance heat/mass transfer and reduce side reactions during amide coupling .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Methodology :

  • Analog synthesis : Modify the trifluoromethoxy phenyl group (e.g., replace with pentafluorosulfanyl or methoxy) to assess electronic effects on bioactivity .
  • Biological assays : Pair synthetic analogs with enzyme inhibition assays (e.g., kinase profiling) or cellular models (e.g., antiproliferative screens using MTT assays) .
  • Computational modeling : Perform docking studies with target proteins (e.g., benzothiazole-binding enzymes) to predict binding affinities and guide SAR .

Data Analysis and Interpretation

Q. What analytical methods are critical for assessing metabolic stability in preclinical studies?

  • Methodology :

  • Liver microsomal assays : Incubate the compound with NADPH-fortified microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS over 60 minutes .
  • CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to evaluate potential drug-drug interactions.
  • Data normalization : Express results as intrinsic clearance (CLint) and compare to reference compounds (e.g., verapamil for high clearance) .

Q. How can researchers address low solubility in aqueous buffers during in vitro testing?

  • Methodology :

  • Co-solvent systems : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations to enhance solubility without cytotoxicity .
  • pH-solubility profiling : Adjust buffer pH (e.g., phosphate buffer at pH 7.4 vs. acetate at pH 4.5) to identify optimal conditions for biological assays .

Future Research Directions

Q. What catalytic systems could enable late-stage functionalization of the benzothiazole core?

  • Methodology :

  • Photoredox catalysis : Explore iridium or ruthenium complexes (e.g., [Ir(ppy)₃]) for C–H trifluoromethylation or arylation under blue-light irradiation .
  • Enzyme-mediated modifications : Screen cytochrome P450 variants for regioselective hydroxylation of the benzothiazole ring .

Q. How can computational tools predict off-target interactions for this compound?

  • Methodology :

  • Proteome-wide docking : Use AlphaFold2-predicted protein structures to identify potential off-targets (e.g., kinases, GPCRs) .
  • Machine learning models : Train on Tox21 datasets to forecast hepatotoxicity or cardiotoxicity risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.